2,2-Dicyclobutylacetonitrile
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Overview
Description
“2,2-Dicyclobutylacetonitrile” is a chemical compound with the CAS Number: 1783349-55-2. It has a molecular weight of 149.23 and a molecular formula of C10H15N .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-6H2 . This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis and Chemical Transformations
Arylacetonitriles, including compounds like 2,2-Dicyclobutylacetonitrile, are fundamental in synthesizing heterocyclic scaffolds crucial for medicinal chemistry . These intermediates undergo various synthetic transformations, producing diverse biologically active structures across several disease areas. The flexibility of arylacetonitriles in engaging in different reaction types underscores their importance in drug discovery efforts (Lindsay-Scott & Gallagher, 2017).
Analytical and Detection Methods
In food science, acetonitriles, related to this compound, are utilized in innovative methods for detecting irradiated food . An efficient extraction method using acetonitrile significantly reduces solvent consumption and sample processing time, showcasing acetonitrile's efficacy in analytical chemistry and food safety surveillance (Chan, Ye, & Leung, 2014).
Environmental Applications
The development of molecular imprinted polymer nanoparticles (MIP-NPs) for the selective preconcentration of contaminants demonstrates the environmental applications of acetonitrile-based compounds . These MIP-NPs, synthesized from acetonitrile solutions, offer a robust method for detecting and quantifying environmental pollutants in water samples, highlighting their utility in environmental monitoring and protection (Omidi et al., 2014).
Photocatalysis and Material Science
Acetonitrile derivatives play a role in photocatalytic degradation studies, offering pathways for environmental remediation . Research on the photocatalytic degradation of pollutants using acetonitrile and related compounds as catalysts or solvents contributes to developing effective methods for mitigating environmental pollutants (Martínez et al., 2011).
Advanced Organic Synthesis
The base-promoted cyclodimerization of specific acetonitrile derivatives underscores the compound's versatility in synthesizing novel organic structures . Such chemical transformations enable the creation of complex molecules with potential applications in pharmaceuticals and materials science, highlighting the breadth of acetonitrile derivatives' utility in advanced organic synthesis (Han et al., 2014).
Safety and Hazards
The safety information for “2,2-Dicyclobutylacetonitrile” indicates that it may be harmful if swallowed or comes into contact with skin. It may cause eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2,2-di(cyclobutyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDWEAAUGOOYOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C#N)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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